
Allyl ((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl) (2-cyanoethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl ((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl) (2-cyanoethyl) phosphate is a complex organic compound. It features a purine base, a tetrahydrofuran ring, and a phosphate group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection of hydroxyl groups, formation of the purine base, and subsequent phosphorylation. Typical reagents might include tert-butyldimethylsilyl chloride for protection, and various phosphorylating agents.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potentially at the hydroxymethyl group.
Reduction: Possible at the purine base.
Substitution: Likely at the phosphate group.
Common Reagents and Conditions
Common reagents might include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions, but could include oxidized or reduced forms of the compound, or derivatives with substituted phosphate groups.
Wissenschaftliche Forschungsanwendungen
This compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a nucleotide analog.
Medicine: Possibly in drug development, particularly for antiviral or anticancer therapies.
Industry: As a specialty chemical in various applications.
Wirkmechanismus
The mechanism of action would depend on its specific application. For example, as a nucleotide analog, it might inhibit DNA or RNA synthesis by incorporating into the nucleic acid chain and causing chain termination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Cytidine triphosphate (CTP): Another nucleotide involved in cellular processes.
Uniqueness
This compound’s uniqueness lies in its specific structure, which combines a purine base with a protected hydroxyl group and a phosphate group, potentially offering unique properties and applications.
Eigenschaften
Molekularformel |
C25H40N7O8PSi |
|---|---|
Molekulargewicht |
625.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-1H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] 2-cyanoethyl prop-2-enyl phosphate |
InChI |
InChI=1S/C25H40N7O8PSi/c1-9-12-36-41(35,37-13-10-11-26)39-19-17(14-33)38-23(20(19)40-42(7,8)25(2,3)4)32-16-27-18-21(32)29-24(30-22(18)34)28-15-31(5)6/h9,15-17,19-20,23,33H,1,10,12-14H2,2-8H3,(H,29,30,34)/b28-15+/t17-,19-,20-,23-,41?/m1/s1 |
InChI-Schlüssel |
NOJIJRBENLXFTN-QGXZXQALSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)CO)OP(=O)(OCCC#N)OCC=C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N=CN(C)C)CO)OP(=O)(OCCC#N)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


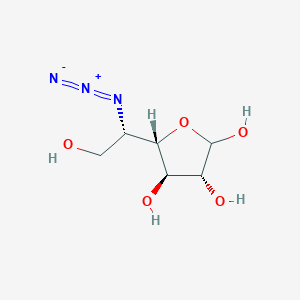
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
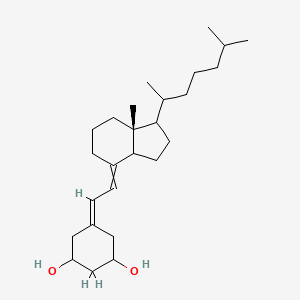
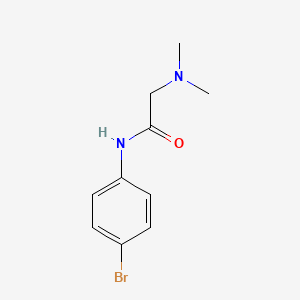
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
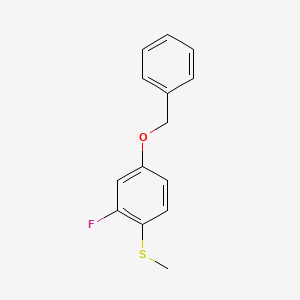
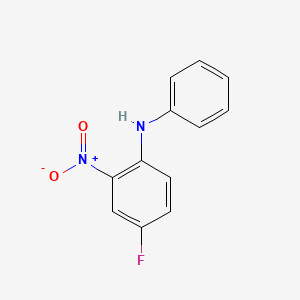
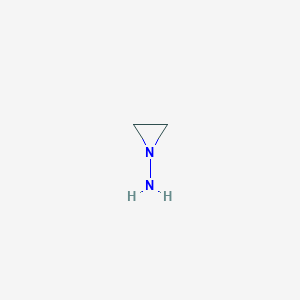
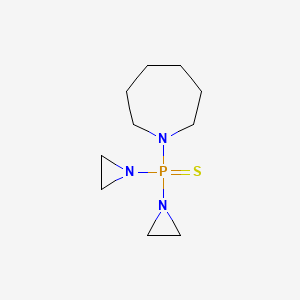
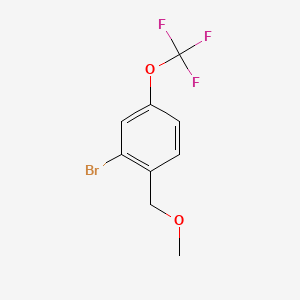
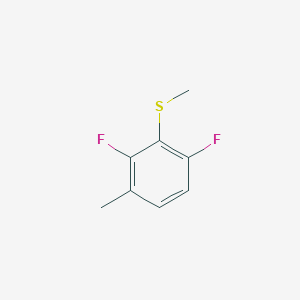
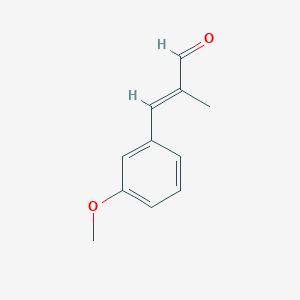
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)
